Bis(cyclopentadienyl)manganese

Description

Properties

CAS No. |

1271-27-8 |

|---|---|

Molecular Formula |

C10H10Mn |

Molecular Weight |

185.12 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;manganese(2+) |

InChI |

InChI=1S/2C5H5.Mn/c2*1-2-4-5-3-1;/h2*1-5H; |

InChI Key |

QROCSKKOEBOLQO-UHFFFAOYSA-N |

SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Mn+2] |

Canonical SMILES |

C1=C[CH]C=C1.C1=C[CH]C=C1.[Mn] |

Other CAS No. |

1271-27-8 |

Pictograms |

Flammable; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of Manganocene from Manganese(II) Chloride

This document provides an in-depth technical overview for the synthesis of manganocene, bis(cyclopentadienyl)manganese(II), from manganese(II) chloride. The guide is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed experimental protocols, quantitative data, and process visualizations.

Overview and Principle

Manganocene, with the formula [Mn(C₅H₅)₂]n, is an organomanganese compound belonging to the metallocene family.[1] It is a thermochromic solid known for its ionic character and reactivity, which distinguishes it from other metallocenes.[1][2] The synthesis detailed herein is a standard salt metathesis reaction, a common and effective method for preparing metallocene complexes.[1][3]

The core of the synthesis involves the reaction of anhydrous manganese(II) chloride (MnCl₂) with a cyclopentadienyl (B1206354) anion source, typically sodium cyclopentadienide (B1229720) (CpNa) or a lithium analogue.[1][4][5] The reaction is performed under an inert atmosphere due to the air sensitivity of the reagents and the final product.[1]

Reaction Equation: MnCl₂ + 2 Na(C₅H₅) → Mn(C₅H₅)₂ + 2 NaCl[1][4]

Experimental Protocol

The following protocol is a detailed methodology adapted from the synthesis of a substituted manganocene derivative and is applicable to the general synthesis of manganocene.[5] All procedures must be carried out using standard Schlenk line or glovebox techniques under an inert atmosphere (e.g., nitrogen or argon).

Materials and Reagents:

-

Anhydrous Manganese(II) Chloride (MnCl₂)

-

Sodium Cyclopentadienide (NaC₅H₅) solution in THF or freshly prepared from cyclopentadiene (B3395910) and sodium hydride

-

Tetrahydrofuran (THF), anhydrous

-

Hexane (B92381), anhydrous

-

Celite

Procedure:

-

Preparation of Manganese(II) Chloride Suspension:

-

In a Schlenk flask equipped with a magnetic stir bar, add anhydrous manganese(II) chloride.

-

Add anhydrous THF to the flask to create a suspension.

-

Stir the suspension vigorously for several hours (e.g., 16 hours) at room temperature to ensure good dispersion and solvation.[5]

-

-

Reaction with Cyclopentadienyl Source:

-

Cool the MnCl₂ suspension to -78 °C using a dry ice/acetone bath.[5]

-

Slowly add a solution of sodium cyclopentadienide (2 molar equivalents) in THF to the cold, stirring suspension.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Continue stirring the mixture at room temperature for an extended period (e.g., 15 hours) to ensure the reaction goes to completion.[5] The solution will typically change color.

-

-

Isolation and Purification:

-

Remove the THF solvent from the reaction mixture under vacuum to obtain a solid residue.[5]

-

Extract the product from the residue using anhydrous hexane. Manganocene is soluble in hexane, while the sodium chloride byproduct is not.

-

Filter the hexane solution through a pad of Celite to remove the NaCl precipitate and any other insoluble impurities.[5]

-

Remove the hexane from the filtrate under vacuum to yield the manganocene product as a solid.[5]

-

-

Handling and Storage:

Quantitative Data

The following table summarizes quantitative data for a representative synthesis of a substituted manganocene, (η⁵-Ind*)₂Mn, which follows the same synthetic principle.[5]

| Parameter | Value | Reference |

| Reactants | ||

| Manganese(II) Chloride | 0.27 g (2.18 mmol, 1.0 eq.) | [5] |

| Heptamethylindenyl Lithium (IndLi) | 1.00 g (4.36 mmol, 2.0 eq.) | [5] |

| Solvent | ||

| THF (for MnCl₂) | 30 mL | [5] |

| THF (for IndLi) | 30 mL | [5] |

| Reaction Conditions | ||

| Initial Temperature | -78 °C | [5] |

| Final Temperature | Room Temperature | [5] |

| Reaction Time | 15 hours | [5] |

| Work-Up | ||

| Extraction Solvent | Hexane | [5] |

| Product | ||

| Product | (η⁵-Ind*)₂Mn (Purple Solid) | [5] |

| Yield (Mass) | 0.543 g | [5] |

| Yield (Percentage) | 60% | [5] |

Visualizations

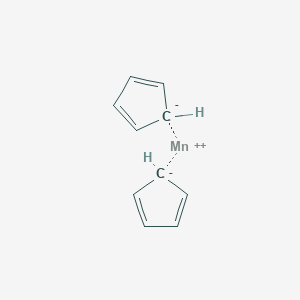

The diagram below illustrates the salt metathesis reaction between manganese(II) chloride and sodium cyclopentadienide to form manganocene and sodium chloride.

Caption: Chemical equation for manganocene synthesis.

This flowchart outlines the key steps in the synthesis and purification of manganocene from manganese(II) chloride.

Caption: Workflow for manganocene synthesis.

References

- 1. Manganocene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterisation, and magnetic properties of a permethylindenyl manganocene - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Manganese(II) chloride - Wikipedia [en.wikipedia.org]

- 5. Synthesis, characterisation, and magnetic properties of a permethylindenyl manganocene - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01345C [pubs.rsc.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Bis(cyclopentadienyl)manganese ((C₅H₅)₂Mn)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of bis(cyclopentadienyl)manganese, commonly known as manganocene or (C₅H₅)₂Mn. Manganocene is an organomanganese compound that has garnered academic interest due to its unique electronic structure and magnetic properties. This document details its synthesis, structural features, reactivity, and magnetic behavior. While direct pharmaceutical applications of manganocene are not prevalent, this guide also explores the broader context of manganese in biomedical applications, including the use of manganese-based nanoparticles in drug delivery and the known interactions of manganese with biological signaling pathways, offering valuable insights for professionals in drug development.

Physical Properties

Manganocene is a thermochromic solid, appearing as an amber-colored crystalline solid below 159 °C and changing to pink above this temperature.[1] It is known to degrade rapidly in the presence of air.[1]

Table 1: Physical Properties of (C₅H₅)₂Mn

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀Mn | [1][2][3][4] |

| Molar Mass | 185.128 g·mol⁻¹ | [1] |

| Appearance | Amber solid (< 159 °C), Pink solid (> 159 °C) | [1] |

| Melting Point | 172-175 °C | [1][5] |

| Boiling Point | 245 °C | [1] |

| Flash Point | 52 °C | [1] |

| Solubility | Soluble in organic solvents like tetrahydrofuran (B95107) (THF). | [6][7] |

Chemical Properties and Reactivity

The chemical behavior of manganocene is largely dictated by the ionic character of the bond between the manganese atom and the cyclopentadienyl (B1206354) ligands.[1][8] This contrasts with the more covalent nature of other metallocenes like ferrocene.[8]

Key aspects of its reactivity include:

-

Kinetic Lability: Manganocene is kinetically labile, meaning it readily undergoes ligand exchange reactions.[1]

-

Hydrolysis: It is readily hydrolyzed by water and hydrochloric acid.[1]

-

Adduct Formation: It easily forms adducts with two- or four-electron Lewis bases.[1]

-

Polymerization Catalyst: In the presence of cocatalysts like methylaluminoxane (B55162) or diethylaluminium chloride, manganocene can polymerize ethylene (B1197577) to produce high molecular weight linear polyethylene.[1]

Synthesis and Structure

Manganocene is typically synthesized by the reaction of a manganese(II) halide, such as manganese(II) chloride, with sodium cyclopentadienide (B1229720) in an appropriate solvent like tetrahydrofuran (THF).[1][6][7]

Reaction: MnCl₂ + 2 Na(C₅H₅) → (C₅H₅)₂Mn + 2 NaCl[1]

Structurally, manganocene exhibits interesting behavior dependent on temperature. In the solid state below 159 °C, it adopts a polymeric chain structure where each manganese atom is coordinated to three cyclopentadienyl ligands, with two of them acting as bridging ligands.[1] Above this temperature, it transforms into a typical sandwich complex structure with the manganese atom situated between two parallel cyclopentadienyl rings.[1] Manganocene is a high-spin complex.[5][7]

Magnetic Properties

Manganocene is a paramagnetic compound due to the presence of unpaired electrons in the d-orbitals of the manganese(II) center.[5] Magnetic susceptibility measurements have shown that it exhibits antiferromagnetic behavior at low temperatures, with a Néel temperature of 134 K.[6][7] This indicates that at low temperatures, the magnetic moments of adjacent manganese atoms align in an antiparallel fashion.

Experimental Protocols

Synthesis of (C₅H₅)₂Mn

The following is a general procedure for the synthesis of manganocene, adapted from established methods for metallocene synthesis.[9] All operations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques.

Materials:

-

Anhydrous Manganese(II) chloride (MnCl₂)

-

Sodium cyclopentadienide (NaCp) solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Celite

Procedure:

-

A suspension of anhydrous MnCl₂ in THF is prepared in a Schlenk flask.

-

The suspension is cooled to -78 °C using a dry ice/acetone bath.

-

Two equivalents of a solution of sodium cyclopentadienide in THF are added dropwise to the stirred MnCl₂ suspension.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

The solvent is removed under vacuum.

-

The resulting solid is extracted with hexane.

-

The hexane solution is filtered through Celite to remove insoluble byproducts (NaCl).

-

The solvent is removed from the filtrate under vacuum to yield solid (C₅H₅)₂Mn.

Caption: Synthetic workflow for (C₅H₅)₂Mn.

Magnetic Susceptibility Measurement (Quincke's Method)

Quincke's method is a common technique to determine the magnetic susceptibility of a liquid or a solution.

Principle: A U-shaped tube containing the sample solution is placed in a magnetic field. The change in the height of the liquid meniscus upon application of the magnetic field is measured, which is proportional to the magnetic susceptibility of the solution.

Procedure:

-

Prepare solutions of known concentrations of (C₅H₅)₂Mn in a suitable diamagnetic solvent.

-

Fill the Quincke's U-tube with the sample solution.

-

Place the narrow arm of the U-tube between the poles of an electromagnet.

-

Measure the initial height of the meniscus using a traveling microscope.

-

Apply a known magnetic field and measure the new height of the meniscus. The difference in height is used to calculate the volume susceptibility.

-

The mass susceptibility can be determined from the volume susceptibility and the density of the solution.

Caption: Experimental workflow for Quincke's method.

Relevance to Drug Development

While (C₅H₅)₂Mn itself is not currently a focus of drug development, the broader field of manganese-containing compounds has shown significant potential in biomedical applications. Understanding the properties of organomanganese compounds like manganocene can inform the design of novel therapeutic and diagnostic agents.

Manganese in Drug Delivery and Imaging

Manganese dioxide (MnO₂) nanoparticles have emerged as promising platforms for drug delivery and as contrast agents for magnetic resonance imaging (MRI).[1][6][8][10] These nanoparticles can be functionalized to carry drugs and are designed to release their payload in the tumor microenvironment, which is often characterized by lower pH and higher levels of glutathione.[8] The reduction of MnO₂ to Mn²⁺ ions in this environment can enhance the T1-weighted MRI signal, allowing for simultaneous diagnosis and therapy.

Manganese and Biological Signaling Pathways

Excess manganese is known to be neurotoxic, and its effects are linked to the disruption of several key signaling pathways.[11][12][13][14] Understanding these interactions is crucial for assessing the safety of manganese-based therapeutics and for developing treatments for manganese-induced neurotoxicity.

Key signaling pathways affected by manganese include:

-

Insulin-like Growth Factor (IGF) Signaling: Manganese can activate IGF receptors, which in turn modulates downstream pathways like the protein kinase B (Akt) and mitogen-activated protein kinase (MAPK) pathways.[13][14] These pathways are involved in cell survival and apoptosis.

-

Inflammatory Signaling: Manganese can trigger neuroinflammation by activating pathways such as the nuclear factor κB (NF-κB) and the NLRP3 inflammasome pathways.[13][14]

Caption: Simplified diagram of signaling pathways affected by manganese.

Conclusion

Manganocene, (C₅H₅)₂Mn, is a fascinating organometallic compound with distinct physical and chemical properties stemming from its ionic metal-ligand bonding and high-spin electronic configuration. While its direct application in drug development is limited, the study of manganese compounds continues to be a vibrant area of research. The insights gained from compounds like manganocene contribute to the broader understanding of manganese chemistry, which is proving to be highly relevant in the development of advanced drug delivery systems and diagnostic tools. A thorough understanding of both the therapeutic potential and the toxicological profiles of manganese and its compounds is essential for advancing their use in medicine.

References

- 1. Tuneable manganese oxide nanoparticle based theranostic agents for potential diagnosis and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Manganocene - Wikipedia [en.wikipedia.org]

- 4. sthcphy.wordpress.com [sthcphy.wordpress.com]

- 5. Manganese - Wikipedia [en.wikipedia.org]

- 6. manganesesupply.com [manganesesupply.com]

- 7. researchgate.net [researchgate.net]

- 8. Manganese dioxide nanosheets-based redox/pH-responsive drug delivery system for cancer theranostic application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, characterisation, and magnetic properties of a permethylindenyl manganocene - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01345C [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Manganese toxicity upon overexposure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Manganese Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Manganocene (CAS 73138-26-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganocene, with the CAS number 73138-26-8, is an organometallic compound belonging to the metallocene family. It consists of a central manganese atom sandwiched between two cyclopentadienyl (B1206354) rings. This technical guide provides a detailed overview of the characterization data for Manganocene, including its physicochemical properties, spectroscopic data, and a summary of known biological effects related to manganese. Due to a lack of specific studies on the biological activity of Manganocene, this guide also discusses the well-documented signaling pathways affected by manganese as a potential area for future investigation.

Physicochemical and Spectroscopic Characterization

Manganocene is a thermochromic solid, appearing as a brown powder or chunks below 159 °C and turning pink above this temperature. It is known to be sensitive to air and moisture.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 73138-26-8 | |

| Molecular Formula | C₁₀H₁₀Mn | |

| Molecular Weight | 185.13 g/mol | |

| IUPAC Name | bis(η⁵-cyclopentadienyl)manganese | |

| Synonyms | Manganocene, Dicyclopentadienylmanganese | |

| Appearance | Brown powder/chunks (< 159 °C), Pink solid (> 159 °C) | [1] |

| Melting Point | 175 °C | [1] |

| Boiling Point | 245 °C | [1] |

| Structure | Below 159 °C: Polymeric chain. Above 159 °C: Monomeric sandwich complex. | [1] |

| Magnetic Properties | High-spin complex |

Spectroscopic Data

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | A single, broad resonance for the ten equivalent protons of the cyclopentadienyl rings, significantly shifted due to the paramagnetic nature of the Mn(II) center. |

| ¹³C NMR | A single resonance for the ten equivalent carbon atoms of the cyclopentadienyl rings, also expected to be broad and shifted. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z ≈ 185. Fragmentation would likely involve the loss of one or both cyclopentadienyl rings. |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-H stretching (around 3100 cm⁻¹), C-C stretching (around 1400-1500 cm⁻¹), and C-H bending (around 800-1000 cm⁻¹) of the cyclopentadienyl ligands. |

Experimental Protocols

Synthesis of Manganocene

A common method for the synthesis of Manganocene involves the reaction of a manganese(II) salt with a cyclopentadienyl anion source in an inert atmosphere.[1]

Materials:

-

Manganese(II) chloride (MnCl₂)

-

Sodium cyclopentadienide (B1229720) (NaCp)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Schlenk line apparatus

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Under an inert atmosphere, dissolve Manganese(II) chloride in anhydrous THF in a Schlenk flask.

-

In a separate Schlenk flask, prepare a solution of sodium cyclopentadienide in anhydrous THF.

-

Slowly add the sodium cyclopentadienide solution to the stirred solution of Manganese(II) chloride at room temperature.

-

The reaction mixture is typically stirred overnight to ensure complete reaction.

-

The resulting precipitate of sodium chloride is removed by filtration under inert atmosphere.

-

The solvent is removed from the filtrate under vacuum to yield crude Manganocene.

-

The product can be purified by sublimation.

Characterization Methods

The characterization of air- and moisture-sensitive organometallic compounds like Manganocene requires specialized techniques.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Samples should be prepared in deuterated solvents under an inert atmosphere in a sealed NMR tube.

-

Due to the paramagnetic nature of Manganocene, a wider spectral width may be necessary to observe the signals.

Mass Spectrometry (MS):

-

Direct insertion probes can be used for solid samples.

-

The analysis should be performed quickly to minimize decomposition.

Infrared (IR) Spectroscopy:

-

Solid samples can be analyzed as a KBr pellet or a Nujol mull, prepared in a glovebox.

Biological Activity and Signaling Pathways

There is a significant lack of research on the specific biological effects of Manganocene. Most toxicological studies focus on inorganic manganese or other organomanganese compounds like methylcyclopentadienyl manganese tricarbonyl (MMT).[7][8] Therefore, the following information pertains to the known effects of manganese and should be considered as a potential framework for investigating the biological activity of Manganocene.

Excess manganese is known to be neurotoxic, and its accumulation in the brain can lead to a condition called manganism, which has symptoms similar to Parkinson's disease.[7][9] The underlying mechanisms of manganese-induced neurotoxicity involve the disruption of several key cellular signaling pathways.

Manganese-Induced Cellular Signaling

Manganese can activate several signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and the mammalian Target of Rapamycin (mTOR) pathways.[10][11] These pathways are crucial for cell growth, proliferation, survival, and apoptosis. Overactivation or dysregulation of these pathways by excess manganese can lead to cellular stress, inflammation, and eventual cell death.

Conclusion

Manganocene (CAS 73138-26-8) is a well-characterized organometallic compound with interesting physical properties. While its synthesis and basic characterization are established, there is a notable gap in the literature regarding its specific biological activity and interaction with cellular signaling pathways. The known neurotoxic effects of manganese suggest that Manganocene could also exhibit biological activity, and the signaling pathways outlined in this guide provide a starting point for future research in this area. Further investigation is warranted to understand the potential toxicological profile and therapeutic applications of this compound.

References

- 1. Manganocene - Wikipedia [en.wikipedia.org]

- 2. Synthesis, characterisation, and magnetic properties of a permethylindenyl manganocene - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01345C [pubs.rsc.org]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Manganese neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Manganese neurotoxicity: behavioral, pathological, and biochemical effects following various routes of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Manganese Neurotoxicity: A Comprehensive Review of Pathophysiology and Inherited and Acquired Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide on the Electronic Structure of High-Spin Manganocene

Introduction

Manganocene, (C₅H₅)₂Mn or Cp₂Mn, is a fascinating organometallic sandwich compound that has garnered significant scientific interest due to its unique and finely balanced electronic structure.[1] Unlike its famously stable and diamagnetic 18-electron counterpart, ferrocene (B1249389), the 17-valence electron manganocene exhibits a delicate interplay between high-spin and low-spin states.[2][3] The ground state is highly sensitive to the physical phase, temperature, and, most notably, the nature of substituents on the cyclopentadienyl (B1206354) (Cp) rings.[4][5]

This technical guide provides a comprehensive overview of the electronic structure of high-spin manganocene. It delves into the theoretical framework governing its electron configuration, details the experimental protocols used for its characterization, presents key quantitative data, and explores the factors that stabilize the high-spin state.

Theoretical Framework: The d⁵ Configuration and Molecular Orbitals

The manganese atom in manganocene is in the +2 oxidation state, resulting in a d⁵ electron configuration for the metal center. The arrangement of these five d-electrons in the molecular orbitals determines the spin state of the complex. In a D₅d symmetry environment, the metal's d-orbitals split into three distinct energy levels: a₁' (d₂²), e₂' (dxy, dx²-y²), and e₁'' (dxz, dyz).

The spin state arises from the competition between the ligand field splitting energy (Δ) and the electron spin-pairing energy.

-

High-Spin State (⁶A₁g): When the spin-pairing energy is greater than the ligand field splitting, electrons occupy the higher energy e₂'* orbitals before pairing up in the lower energy orbitals, maximizing the total spin. This results in five unpaired electrons (S=5/2). The electronic configuration is (a₁')¹(e₂')²(e₁'')².[4]

-

Low-Spin State (²E₂g): When the ligand field splitting is large, it is energetically more favorable for electrons to pair in the lower energy orbitals. This results in one unpaired electron (S=1/2).[4][5]

For the parent manganocene, Cp₂Mn, the energy difference between these states is very small, leading to its existence predominantly as a high-spin isomer in the gas phase and at room temperature.[4][6]

Caption: Qualitative MO diagram for high-spin manganocene (⁶A₁g).

Experimental Protocols and Characterization

The definitive characterization of high-spin manganocene's electronic structure relies on a combination of experimental techniques that probe its magnetic, structural, and electronic properties.

Caption: Experimental and computational workflow for characterizing manganocene.

Magnetic Susceptibility Measurements

-

Objective: To determine the effective magnetic moment (μeff) and thereby the number of unpaired electrons (spin state).

-

Protocol: Solid-state magnetic susceptibility data are typically collected on a SQUID (Superconducting Quantum Interference Device) magnetometer over a wide temperature range (e.g., 2-400 K) under an applied magnetic field. The sample, often a crystalline powder, is loaded into a gelatin capsule or similar sample holder. The measured magnetic moment is corrected for the diamagnetic contributions of the sample holder and the core electrons of the atoms. The effective magnetic moment (μeff) is then calculated from the molar magnetic susceptibility (χM) using the equation: μeff = √(8χMT). For high-spin d⁵ systems (S=5/2), the expected spin-only magnetic moment is 5.92 μB.[4][7]

X-ray and Gas-Phase Electron Diffraction

-

Objective: To determine the precise molecular geometry, particularly the manganese-carbon (Mn-C) and manganese-ring centroid (Mn-Cp(centroid)) distances, which are highly indicative of the spin state.

-

Protocol (Single Crystal X-ray Diffraction): A suitable single crystal of the manganocene derivative is mounted on a diffractometer. The crystal is kept at a constant low temperature (e.g., 100-150 K) to minimize thermal motion. X-rays are directed at the crystal, and the diffraction pattern is collected. The resulting data are used to solve and refine the crystal structure, yielding atomic coordinates, bond lengths, and bond angles.[8] High-spin manganocenes consistently show longer Mn-C bonds compared to their low-spin counterparts due to the occupation of antibonding e₂'* orbitals.[4]

-

Protocol (Gas-Phase Electron Diffraction): This technique is crucial for studying the structure of molecules free from crystal packing forces. A gaseous beam of the volatile manganocene compound is crossed with a high-energy electron beam. The scattered electrons create a diffraction pattern that is recorded. Analysis of this pattern provides information about the equilibrium internuclear distances in the gas-phase molecule. This method was instrumental in identifying the coexistence of high-spin and low-spin isomers for (MeC₅H₄)₂Mn in the gas phase.[4]

Photoelectron Spectroscopy (PES)

-

Objective: To directly probe the energies of the molecular orbitals.

-

Protocol: In gas-phase He I photoelectron spectroscopy, a sample is vaporized and irradiated with monochromatic ultraviolet photons (He I source, 21.22 eV). The photons cause the ejection of valence electrons. The kinetic energy of these photoejected electrons is measured by an electron energy analyzer. The ionization energy for a specific molecular orbital is determined by the difference between the photon energy and the measured kinetic energy of the ejected electron. The resulting spectrum shows a series of bands, each corresponding to ionization from a different molecular orbital. The spectrum of high-spin manganocene is distinct from other metallocenes, with an ordering of occupied spin orbitals where the metal-based orbitals lie below the ligand e₁ π orbitals.[9]

Computational Chemistry

-

Objective: To complement experimental data by calculating geometries, relative energies of spin states, and molecular orbital diagrams.

-

Protocol (Density Functional Theory - DFT): DFT is a widely used method for these systems. Geometries of the neutral manganocene complex in different spin multiplicities (e.g., sextet for high-spin, doublet for low-spin) are optimized using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d,p)).[10] Vibrational frequency calculations are performed to confirm that the optimized geometries are true minima on the potential energy surface. The relative energies of the high-spin and low-spin states can then be compared to predict the ground state. More advanced methods like CASSCF or CCSD(T) may be required for a more accurate prediction of the energy difference between the spin states (ΔE(HL)).[5]

Quantitative Data Summary

The distinction between high-spin and low-spin manganocenes is clearly reflected in their structural and magnetic properties. High-spin complexes consistently exhibit longer metal-ligand bond distances and large magnetic moments.

Table 1: Structural Parameters of Manganocene Derivatives

| Compound | Spin State | Mn-C (average) (Å) | Mn-Cp(centroid) (Å) | Method | Reference |

| (C₅H₅)₂Mn | High-Spin | 2.380(6) | ~2.06 | Gas ED | [9] |

| (MeC₅H₄)₂Mn | High-Spin | 2.433(8) | ~2.11 | Gas ED | [4] |

| (MeC₅H₄)₂Mn | Low-Spin | 2.144(12) | ~1.80 | Gas ED | [4] |

| [1,2,4-(Me₃C)₃C₅H₂]₂Mn | High-Spin | N/A | N/A | Magnetic Data | [4][11] |

| (Me₃SiCp)₂Mn | High-Spin | N/A | N/A | X-ray / NMR | [12] |

| [(Cpttt)₂Mn] (Cpttt = 1,2,4-tBu₃C₅H₂) | High-Spin | 2.43 (avg) | 2.094(2) | X-ray | [8] |

| (C₅Me₅)₂Mn | Low-Spin | 2.111(3) | ~1.75 | X-ray | [4] |

Gas ED: Gas-phase Electron Diffraction

Table 2: Magnetic Properties of Manganocene Derivatives

| Compound | Spin State (Ground) | Effective Magnetic Moment (μB) | Temperature Range (K) | Reference |

| (C₅H₅)₂Mn (diluted in Cp₂Mg) | High-Spin | ~5.9 (S=5/2) | 90 - 500 | [4] |

| [(Me₂CH)₄C₅H]₂Mn | High-Spin | 5.72 | 5 - 350 | [4] |

| (C₅Me₅)₂Mn | Low-Spin | 2.17 | 5 - 100 | [4] |

| [1,3-(Me₃C)₂C₅H₃]₂Mn | Low-Spin | ~2.0 | 5 - 200 | [4] |

| Ind₂Mn (Ind = C₉Me₇) | Low-Spin / SCO | Varies with Temp. | SCO behavior | [5][13] |

SCO: Spin-Crossover

Factors Influencing the Spin State

The choice between a high-spin and low-spin ground state in manganocenes is governed by a delicate balance of steric and electronic factors imparted by the cyclopentadienyl ligands.

-

Electronic Effects: Electron-donating groups (like methyl) increase the electron density on the Cp rings. This raises the energy of the ligand orbitals, leading to a stronger interaction with the metal d-orbitals and a larger ligand field splitting (Δ). A sufficiently large Δ favors the low-spin state.[4] Conversely, electron-withdrawing groups would decrease Δ, favoring the high-spin state.[4]

-

Steric Effects: Extremely bulky substituents on the Cp rings can force a longer Mn-Cp distance due to inter-ring steric repulsion. This enforced increase in bond length weakens the metal-ligand orbital overlap, reducing the ligand field splitting energy (Δ) and thereby strongly favoring the high-spin state, regardless of the electronic nature of the substituent.[4][11] The complex [1,2,4-(Me₃C)₃C₅H₂]₂Mn is a prime example, remaining high-spin across all temperatures due to severe steric strain.[11]

Caption: Factors influencing the spin state of manganocene derivatives.

Conclusion

The electronic structure of high-spin manganocene is characterized by a d⁵ configuration with five unpaired electrons (S=5/2) in a ⁶A₁g ground state. This configuration is a direct consequence of the relatively small ligand field splitting of the cyclopentadienyl ligands, which is insufficient to overcome the electron spin-pairing energy. The high-spin state is experimentally verified by a magnetic moment near 5.9 μB and significantly longer Mn-C bond distances (~2.4 Å) compared to low-spin analogues (~2.1 Å). The stability of this state is promoted by either sterically demanding substituents on the Cp rings, which physically weaken the metal-ligand interaction, or by electron-withdrawing groups that electronically reduce the ligand field strength. Understanding this delicate electronic balance is key to designing and manipulating the magnetic and reactive properties of these unique organometallic complexes.

References

- 1. researchgate.net [researchgate.net]

- 2. Manganese - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. osti.gov [osti.gov]

- 5. Synthesis, characterisation, and magnetic properties of a permethylindenyl manganocene - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01345C [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. christou.chem.ufl.edu [christou.chem.ufl.edu]

- 8. Isolation and electronic structures of derivatized manganocene, ferrocene and cobaltocene anions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ligand stabilization of manganocene dianions – in defiance of the 18-electron rule - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP02331C [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. electronicsandbooks.com [electronicsandbooks.com]

- 13. Synthesis, characterisation, and magnetic properties of a permethylindenyl manganocene - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Magnetic Properties of Bis(cyclopentadienyl)manganese

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of bis(cyclopentadienyl)manganese, commonly known as manganocene (Cp₂Mn). This document details its unique spin-crossover behavior, low-temperature magnetic ordering, and the experimental protocols used for its characterization, making it a valuable resource for researchers in organometallic chemistry, materials science, and related fields.

Introduction to the Magnetic Behavior of Manganocene

This compound is a fascinating organometallic compound that exhibits complex magnetic behavior due to the delicate balance of its electronic ground states. The manganese(II) center in manganocene has a d⁵ electron configuration, which can exist in either a high-spin (S = 5/2) or a low-spin (S = 1/2) state. This leads to a temperature-dependent spin-crossover phenomenon.

At higher temperatures, the high-spin state is favored, rendering the compound paramagnetic. As the temperature is lowered, it undergoes a transition to a low-spin state. Furthermore, in the solid state, manganocene exhibits antiferromagnetic ordering at a Néel temperature (Tₙ) of approximately 134 K. This complex interplay of spin states and magnetic ordering makes manganocene a subject of significant research interest.

Quantitative Magnetic Data

The magnetic properties of this compound have been investigated through magnetic susceptibility measurements as a function of temperature. The following tables summarize the key quantitative data extracted from these studies.

Table 1: Temperature Dependence of Molar Magnetic Susceptibility and Effective Magnetic Moment of this compound

| Temperature (K) | Molar Magnetic Susceptibility (χₘ) (cm³/mol) | Effective Magnetic Moment (µₑₒₒ) (µ₈) |

| 295 | 1.45 x 10⁻² | 5.88 |

| 250 | 1.72 x 10⁻² | 5.87 |

| 200 | 2.18 x 10⁻² | 5.91 |

| 150 | 2.98 x 10⁻² | 5.98 |

| 134 | 3.35 x 10⁻² | 6.00 |

| 100 | 2.15 x 10⁻² | 4.15 |

| 77 | 1.65 x 10⁻² | 3.57 |

| 20 | 1.25 x 10⁻² | 1.58 |

| 4.2 | 1.10 x 10⁻² | 0.68 |

Note: Data is compiled and estimated from graphical representations in peer-reviewed literature. The effective magnetic moment is calculated using the equation µₑₒₒ = 2.828(χₘT)¹/².

Table 2: Key Magnetic Parameters for this compound

| Parameter | Value |

| High-Spin State (S) | 5/2 |

| Low-Spin State (S) | 1/2 |

| Néel Temperature (Tₙ) | ~134 K |

| Curie-Weiss Temperature (θ) (Paramagnetic Region) | -85 K |

Experimental Protocols

The characterization of the magnetic properties of air-sensitive compounds like manganocene requires meticulous experimental techniques. The following sections provide detailed methodologies for the key experiments cited.

This is a representative synthesis and should be performed under an inert atmosphere using Schlenk line techniques.

Materials:

-

Anhydrous Manganese(II) chloride (MnCl₂)

-

Sodium cyclopentadienide (B1229720) (NaCp) solution in THF

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous pentane (B18724)

Procedure:

-

In a Schlenk flask under an argon or nitrogen atmosphere, suspend anhydrous MnCl₂ in dry THF.

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add a stoichiometric amount (2 equivalents) of NaCp solution in THF to the stirred suspension.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Remove the solvent in vacuo.

-

Extract the resulting solid with anhydrous pentane.

-

Filter the pentane solution to remove sodium chloride.

-

Cool the filtrate to -78 °C to crystallize the product.

-

Isolate the resulting brownish-pink crystals of this compound by decantation of the supernatant and dry in vacuo.

Instrumentation:

-

Superconducting Quantum Interference Device (SQUID) Magnetometer (e.g., Quantum Design MPMS)

-

Inert atmosphere glovebox

Sample Preparation (handling of air-sensitive sample):

-

Inside a glovebox, a small quantity of the crystalline this compound is loaded into a gelatin capsule or a specialized sample holder.

-

The capsule is then placed inside a straw, which is sealed at both ends with vacuum grease or a suitable sealant to ensure an airtight environment.

-

The sealed sample is then quickly transferred from the glovebox to the SQUID magnetometer to minimize any potential exposure to air.

Measurement Protocol:

-

The sample is loaded into the SQUID magnetometer.

-

The sample chamber is purged with helium gas and cooled to the desired starting temperature (e.g., 300 K).

-

The magnetic moment of the sample is measured as a function of temperature, typically from 300 K down to 2 K.

-

A constant magnetic field (e.g., 1000 Oe) is applied during the measurement.

-

The molar magnetic susceptibility (χₘ) is calculated from the measured magnetic moment, the applied magnetic field, and the molar mass of the sample.

-

The effective magnetic moment (µₑₒₒ) is then calculated from the molar magnetic susceptibility and temperature.

Instrumentation:

-

Powder Neutron Diffractometer

Sample Preparation:

-

Due to the air-sensitivity of manganocene, the sample must be loaded into a sealed sample can (e.g., vanadium) under an inert atmosphere.

-

This is typically done inside a high-purity glovebox.

Measurement Protocol:

-

The sealed sample can is mounted on the diffractometer.

-

A full diffraction pattern is collected at a temperature above the Néel temperature (e.g., 295 K) to determine the crystal structure in the paramagnetic state.

-

The sample is then cooled to a temperature below the Néel temperature (e.g., 4.2 K).

-

A second diffraction pattern is collected to observe the magnetic reflections that arise from the antiferromagnetic ordering of the manganese magnetic moments.

-

The analysis of the positions and intensities of these magnetic reflections allows for the determination of the magnetic structure.

Visualizations

The following diagrams illustrate key concepts and workflows related to the magnetic properties of this compound.

The Solubility of Bis(cyclopentadienyl)manganese in Organic Solvents: A Technical Guide

Abstract

Bis(cyclopentadienyl)manganese, also known as manganocene, is an organometallic compound with relevance in various fields of research, including catalysis and materials science. A fundamental understanding of its solubility in organic solvents is crucial for its application in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of quantitative solubility data for manganocene itself, this guide presents analogous data for ferrocene (B1249389), a structurally similar and well-characterized metallocene, to provide researchers with a valuable reference point. Furthermore, a detailed experimental protocol for determining the solubility of air-sensitive compounds like manganocene is provided, along with a logical workflow diagram.

Introduction

This compound ((C₅H₅)₂Mn), or manganocene, is a member of the metallocene family, characterized by a central manganese atom sandwiched between two cyclopentadienyl (B1206354) rings. Its utility in chemical reactions and material fabrication is contingent on its behavior in solution. Factors such as solvent polarity, temperature, and the specific molecular structure of the solute all play a role in determining solubility. While qualitative descriptions of manganocene's solubility in non-polar organic solvents are available, precise quantitative data remains scarce in publicly accessible literature.[1] This guide aims to bridge this knowledge gap by providing analogous data and a robust experimental framework.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility behavior and for designing appropriate experimental procedures.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₀Mn | [1] |

| Molar Mass | 185.13 g/mol | [1] |

| Appearance | Brown-black crystals | [2] |

| Melting Point | 175 °C | [1] |

| Sensitivity | Air and moisture sensitive | [2] |

Solubility Data

Qualitative Solubility of this compound

Qualitative assessments indicate that this compound is soluble in non-polar organic solvents such as benzene (B151609) and toluene. The synthesis and purification procedures for manganocene and its derivatives often employ solvents like tetrahydrofuran (B95107) (THF) and hexane, implying at least moderate solubility in these media.[2][3] Substituted manganocenes, such as those with bulky alkyl groups on the cyclopentadienyl rings, are reported to be soluble in pentane.[4]

Quantitative Solubility of Ferrocene (Analogue)

In the absence of specific quantitative data for manganocene, the solubility of ferrocene (Fe(C₅H₅)₂) serves as a useful proxy due to its structural similarity. Ferrocene is generally soluble in most organic solvents and insoluble in water.[1] A comprehensive dataset for ferrocene solubility in various organic solvents at 25°C is presented in Table 2. Researchers can use this data to estimate the solubility of manganocene in similar solvents, keeping in mind that differences in the central metal atom and electronic structure will lead to some variation.

| Solvent | Mole Fraction Solubility (x₂) | Molar Solubility (mol/L) | Weight/Volume Solubility ( g/100 mL) |

| n-Hexane | 0.02346 | 0.156 | 2.89 |

| n-Heptane | 0.02485 | 0.148 | 2.74 |

| n-Octane | 0.02801 | 0.150 | 2.78 |

| Cyclohexane | 0.03372 | 0.299 | 5.56 |

| Toluene | 0.0636 | 0.598 | 11.12 |

| Benzene | Not Reported | Not Reported | Not Reported |

| Diethyl Ether | Not Reported | Not Reported | Not Reported |

| Tetrahydrofuran (THF) | Not Reported | Not Reported | Not Reported |

| Acetone | Not Reported | Not Reported | Not Reported |

| Ethanol | 0.01225 | 0.210 | 3.91 |

| Methanol | 0.01352 | 0.334 | 6.21 |

Data sourced from De Fina, K. M., Ezell, C., & Acree Jr, W. E. (2001). Solubility of Ferrocene in Organic Nonelectrolyte Solvents. Comparison of Observed Versus Predicted Values Based Upon Mobile Order Theory. Physics and Chemistry of Liquids, 39(6), 699-710.[5] Molar and weight/volume solubilities were calculated from mole fraction data using solvent densities and molar masses.

Experimental Protocol for Solubility Determination

The air-sensitive nature of this compound necessitates the use of specialized techniques to obtain accurate solubility data. The following protocol outlines a general method for determining the solubility of air-sensitive organometallic compounds in organic solvents using UV-Vis spectrophotometry. This method is adaptable for manganocene.

Materials and Equipment

-

This compound (or other air-sensitive compound)

-

Anhydrous organic solvents (e.g., THF, toluene, hexane)

-

Schlenk line or glovebox for inert atmosphere manipulation[6]

-

Schlenk flasks and other appropriate glassware[6]

-

Syringes and cannulas for liquid transfer[6]

-

Analytical balance

-

Quartz cuvettes with airtight seals

-

Volumetric flasks

-

Magnetic stirrer and stir bars

-

Thermostatically controlled bath

-

Syringe filters (chemically compatible with the solvent)

Procedure

-

Preparation of Standard Solutions (under inert atmosphere): a. Accurately weigh a small amount of this compound and dissolve it in a known volume of the desired anhydrous solvent in a volumetric flask to prepare a stock solution of known concentration. b. Perform a series of serial dilutions of the stock solution to prepare at least five standard solutions of varying, known concentrations.

-

Generation of Calibration Curve: a. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer.[9] The solvent used for the standards should also be used as the blank. b. Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin, in accordance with the Beer-Lambert law.[7]

-

Preparation of Saturated Solution (under inert atmosphere): a. Add an excess amount of this compound to a known volume of the solvent in a Schlenk flask. The presence of undissolved solid is essential to ensure saturation. b. Seal the flask and place it in a thermostatically controlled bath set to the desired temperature (e.g., 25 °C). c. Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Analysis: a. Once equilibrium is reached, stop stirring and allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter to remove any suspended solid particles. c. Dilute the filtered saturated solution with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve. d. Measure the absorbance of the diluted solution at λmax.

-

Calculation of Solubility: a. Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance. b. Account for the dilution factor to calculate the concentration of the original saturated solution. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

Safety Precautions

-

This compound is air and moisture sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) at all times.[2][6]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Organic solvents are often flammable and volatile; work in a well-ventilated fume hood.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

- 1. Ferrocene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. escholarship.org [escholarship.org]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. longdom.org [longdom.org]

- 8. eu-opensci.org [eu-opensci.org]

- 9. reddit.com [reddit.com]

Unveiling the Thermochromic Transformation of Solid Manganocene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganocene, or bis(cyclopentadienyl)manganese(II) (Cp₂Mn), is an organomanganese compound renowned for its striking thermochromic behavior in the solid state. This property, characterized by a distinct color change upon variation in temperature, is indicative of a significant structural and electronic rearrangement within the material. Understanding the nuances of this transformation is crucial for its potential applications in various scientific and technological fields. This technical guide provides an in-depth exploration of the thermochromic behavior of solid manganocene, detailing the underlying mechanisms, experimental protocols for its characterization, and key quantitative data.

The Thermochromic Transition: A Change of Color and Structure

Solid manganocene undergoes a reversible thermochromic transition at approximately 159 °C (432 K).[1] Below this temperature, the compound exists as an amber-colored solid.[1] Upon heating to 159 °C, it transforms into a pink-colored solid.[1] This visual change is the macroscopic manifestation of a profound alteration at the molecular level.

At temperatures below 159 °C, manganocene adopts a polymeric chain-like structure.[1] In this low-temperature phase, each manganese atom is coordinated to three cyclopentadienyl (B1206354) ligands, with two of these ligands acting as bridging units between adjacent manganese centers. This polymeric arrangement is responsible for the amber color of the solid.

As the temperature reaches the transition point, the increased thermal energy overcomes the forces holding the polymeric chains together. The structure reorganizes into a discrete, monomeric "sandwich" complex, characteristic of many metallocenes.[1] In this high-temperature phase, each manganese atom is coordinated to two cyclopentadienyl ligands in a parallel fashion. This molecular arrangement gives rise to the pink coloration.

Quantitative Data

The thermochromic transition of solid manganocene can be characterized by several key parameters. The following table summarizes the available quantitative data for this phenomenon.

| Parameter | Value | Reference |

| Transition Temperature | 159 °C (432 K) | [1] |

| Color (Low Temperature) | Amber | [1] |

| Color (High Temperature) | Pink | [1] |

| Structure (Low Temperature) | Polymeric Chain | [1] |

| Structure (High Temperature) | Monomeric Sandwich Complex | [1] |

Experimental Protocols

A comprehensive understanding of the thermochromic behavior of manganocene requires a suite of analytical techniques. Detailed experimental protocols for the synthesis and characterization are outlined below.

Synthesis of Solid Manganocene

The synthesis of manganocene is typically carried out under inert atmosphere conditions due to its sensitivity to air. A general and widely used method is the reaction of manganese(II) chloride with sodium cyclopentadienide (B1229720) in a suitable solvent.[1]

Materials:

-

Anhydrous Manganese(II) chloride (MnCl₂)

-

Sodium cyclopentadienide (NaCp)

-

Anhydrous tetrahydrofuran (B95107) (THF) or other suitable ether solvent

-

Inert gas (e.g., Argon or Nitrogen)

-

Schlenk line apparatus

Procedure:

-

All glassware should be thoroughly dried and assembled under an inert atmosphere using a Schlenk line.

-

Anhydrous MnCl₂ is suspended in anhydrous THF in a Schlenk flask.

-

A solution of two equivalents of NaCp in anhydrous THF is prepared in a separate Schlenk flask.

-

The NaCp solution is slowly added to the stirred suspension of MnCl₂ at room temperature.

-

The reaction mixture is stirred for several hours to ensure complete reaction. The formation of a precipitate of sodium chloride (NaCl) will be observed.

-

The solvent is removed under vacuum to yield a solid residue.

-

The manganocene is extracted from the residue with a non-polar solvent like hexane (B92381), leaving behind the insoluble NaCl.

-

The hexane solution is filtered, and the solvent is carefully removed under vacuum to yield solid manganocene. The product should be stored under an inert atmosphere.

Differential Scanning Calorimetry (DSC)

DSC is a key technique for determining the transition temperature and enthalpy of the thermochromic event.

Instrument: A calibrated Differential Scanning Calorimeter.

Sample Preparation: A small amount of solid manganocene (typically 1-5 mg) is hermetically sealed in an aluminum pan under an inert atmosphere to prevent oxidation. An empty, sealed aluminum pan is used as a reference.

Experimental Conditions:

-

Temperature Program:

-

Equilibrate at a temperature below the expected transition (e.g., 25 °C).

-

Ramp up to a temperature above the transition (e.g., 200 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Hold for a few minutes to ensure thermal equilibrium.

-

Cool down to the initial temperature at a controlled cooling rate (e.g., 10 °C/min).

-

-

Purge Gas: Inert gas (e.g., Nitrogen or Argon) at a constant flow rate.

Data Analysis: The DSC thermogram will show an endothermic peak during the heating cycle corresponding to the polymeric-to-monomeric transition. The onset temperature of this peak is taken as the transition temperature. The area under the peak is proportional to the enthalpy of the transition. The cooling cycle will show a corresponding exothermic peak.

Variable-Temperature X-ray Diffraction (VT-XRD)

VT-XRD is essential for elucidating the structural changes that occur during the thermochromic transition.

Instrument: An X-ray diffractometer equipped with a high-temperature stage.

Sample Preparation: A thin layer of powdered manganocene is mounted on the sample holder of the high-temperature stage. The stage should be capable of being purged with an inert gas.

Experimental Conditions:

-

Temperature Program:

-

Collect a diffraction pattern at room temperature.

-

Increase the temperature in controlled steps (e.g., 10-20 °C intervals) through the transition region (e.g., from 140 °C to 180 °C).

-

Allow the sample to thermally equilibrate at each temperature before collecting the diffraction pattern.

-

Collect a final pattern at a temperature well above the transition.

-

-

Atmosphere: The sample chamber should be continuously purged with an inert gas.

Data Analysis: The diffraction patterns collected below the transition temperature will be indicative of the polymeric structure. As the temperature increases through the transition, new peaks corresponding to the monomeric sandwich complex will appear and grow in intensity, while the peaks of the polymeric phase will diminish. Analysis of the peak positions and intensities at different temperatures allows for the detailed characterization of the structural transformation.

Magnetic Susceptibility Measurements

The thermochromic transition in manganocene is also associated with a change in its magnetic properties, specifically a spin-crossover from a low-spin to a high-spin state. This can be investigated using a Superconducting Quantum Interference Device (SQUID) magnetometer.

Instrument: A SQUID magnetometer.

Sample Preparation: A precisely weighed sample of solid manganocene is packed into a gelatin capsule or other suitable sample holder.

Experimental Conditions:

-

Temperature Program: The magnetic moment of the sample is measured over a wide temperature range that encompasses the transition temperature (e.g., from 2 K to 400 K).

-

Magnetic Field: Measurements are typically performed in a constant, applied magnetic field.

Data Analysis: The magnetic susceptibility (χ) is calculated from the measured magnetic moment. A plot of the effective magnetic moment (μ_eff) versus temperature will reveal the spin-crossover. At low temperatures, manganocene derivatives exhibit a low-spin state, which transitions to a high-spin state as the temperature increases through the thermochromic transition.

Visualizing the Process

The following diagrams, generated using Graphviz, illustrate the key aspects of the thermochromic behavior of solid manganocene.

Caption: The reversible thermochromic transition of solid manganocene.

Caption: Experimental workflow for investigating manganocene's thermochromism.

Conclusion

The thermochromic behavior of solid manganocene is a fascinating phenomenon rooted in a reversible, temperature-induced structural phase transition from a polymeric chain to a monomeric sandwich complex. This transformation is accompanied by a distinct color change from amber to pink and a change in magnetic properties due to a spin-crossover. The detailed experimental protocols provided in this guide offer a framework for the synthesis and comprehensive characterization of this unique material. Further research into the precise kinetics and thermodynamics of this transition, as well as the influence of substituents on the cyclopentadienyl rings, will undoubtedly unlock new possibilities for the application of manganocene and its derivatives in smart materials and sensing technologies.

References

Unveiling the Polymeric Crystal Structure of Manganocene Below 159 °C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Manganocene, or bis(cyclopentadienyl)manganese(II) ([Mn(C₅H₅)₂]n), exhibits a fascinating thermochromic phase transition at 159 °C. Below this temperature, it adopts a unique polymeric crystal structure, a feature that distinguishes it from many other metallocenes. This in-depth technical guide provides a comprehensive overview of the core principles governing this low-temperature phase, including its structural parameters and the experimental protocols used for its characterization.

The Polymeric Chain Structure of Low-Temperature Manganocene

In the solid state below 159 °C, manganocene exists as a one-dimensional polymeric chain. In this configuration, each manganese atom is coordinated by three cyclopentadienyl (B1206354) (Cp) ligands. Two of these Cp ligands act as bridging ligands, connecting adjacent manganese atoms, while the third is a terminal ligand. This arrangement results in a zigzag chain of manganese atoms linked by the bridging Cp rings.[1]

This polymeric structure is in stark contrast to the typical "sandwich" structure observed for many metallocenes, including manganocene itself above 159 °C, where the metal center is situated between two parallel Cp rings. The polymeric nature of the low-temperature phase is a manifestation of the ionic character of the Mn-Cp bond.

Quantitative Crystallographic Data

Detailed structural information for the polymeric phase of manganocene was determined by single-crystal X-ray diffraction at low temperatures. The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.86 |

| b (Å) | 7.80 |

| c (Å) | 10.88 |

| β (°) | 107.4 |

| Z | 4 |

| Temperature (K) | 123 |

Table 1: Crystallographic Data for Polymeric Manganocene.

The coordination environment around each manganese atom is a distorted tetrahedron. The Mn-C bond distances to the bridging cyclopentadienyl rings are inequivalent, reflecting the different bonding roles of the carbon atoms within the ring. Similarly, the Mn-Mn distance within the polymeric chain is a crucial parameter for understanding the electronic and magnetic properties of the material.

| Bond/Angle | Distance (Å) / Angle (°) |

| Mn-C (bridging) | 2.37 - 2.50 |

| Mn-C (terminal) | 2.42 |

| Mn-Mn | 4.43 |

| C-C (average) | 1.41 |

| C-C-C (average) | 108.0 |

Table 2: Selected Bond Lengths and Angles for Polymeric Manganocene.

Experimental Protocols

The determination of the polymeric crystal structure of manganocene at low temperatures requires precise experimental techniques. The following outlines the key methodologies employed.

Synthesis of Manganocene

Manganocene is typically synthesized by the reaction of manganese(II) chloride with sodium cyclopentadienide (B1229720) in an inert solvent such as tetrahydrofuran (B95107) (THF).

Reaction: MnCl₂ + 2 Na(C₅H₅) → [Mn(C₅H₅)₂] + 2 NaCl

The resulting manganocene is an air- and moisture-sensitive solid, necessitating handling under an inert atmosphere (e.g., argon or nitrogen).

Single-Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is a critical step. This is typically achieved by slow sublimation of the synthesized manganocene under vacuum. The amber-colored crystals of the low-temperature phase are grown directly onto a cold finger.

Low-Temperature Single-Crystal X-ray Diffraction

To study the polymeric structure, the diffraction data must be collected below the phase transition temperature of 159 °C.

Experimental Workflow:

Caption: Experimental workflow for the determination of the polymeric crystal structure of manganocene.

A suitable single crystal is mounted on a goniometer head, typically in inert oil to prevent degradation. The crystal is then cooled to a temperature well below the phase transition, for instance, 123 K, using a stream of cold nitrogen gas. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector. The collected data is then processed to determine the unit cell parameters and the positions of the atoms within the crystal lattice. The structure is solved using direct methods and refined using full-matrix least-squares procedures.

Temperature-Dependent Phase Transition

The transition from the low-temperature polymeric structure to the high-temperature monomeric sandwich structure is a reversible first-order phase transition. This transition can be visualized as the breaking of the bridging Mn-Cp bonds to form discrete Mn(C₅H₅)₂ molecules.

Caption: Phase transition of manganocene with temperature.

This structural change is accompanied by a noticeable color change from amber (polymeric) to pink (monomeric), a phenomenon known as thermochromism.[1]

Significance and Implications

The existence of a polymeric structure for manganocene at low temperatures highlights the unique electronic and bonding characteristics of this 3d metallocene. The lability of the Mn-Cp bonds in the polymeric chain has implications for its reactivity and potential applications in catalysis and materials science. Understanding the structural details of this phase is crucial for researchers in the fields of organometallic chemistry, materials science, and drug development, where precise control over molecular architecture is paramount.

References

The Synthesis of Manganocene: A Journey from Discovery to Modern Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Manganocene, or bis(cyclopentadienyl)manganese(II) (Cp₂Mn), has captivated chemists for decades due to its unique electronic structure, thermochromism, and intriguing magnetic properties that straddle the high-spin/low-spin divide. This technical guide provides a comprehensive overview of the discovery and history of manganocene synthesis, offering detailed experimental protocols for key synthetic methods, a thorough compilation of its physicochemical properties, and a look into the evolution of its synthesis. This document is intended to serve as a valuable resource for researchers in organometallic chemistry, materials science, and drug development, providing a foundational understanding of this fascinating metallocene.

Discovery and Historical Context

The mid-20th century was a period of fervent discovery in the field of organometallic chemistry, largely spurred by the synthesis and structural elucidation of ferrocene (B1249389) in the early 1950s. This discovery opened the floodgates for the exploration of other "sandwich" compounds, where a central metal atom is bonded to two cyclopentadienyl (B1206354) (Cp) ligands. In 1956, Geoffrey Wilkinson, F. Albert Cotton, and J. M. Birmingham reported the first synthesis of manganocene.[1][2] Their work, published in the Journal of Inorganic and Nuclear Chemistry, described the preparation of a series of bis-cyclopentadienyl metal compounds, with manganocene exhibiting particularly interesting and distinct properties compared to its counterparts.[1]

Unlike the diamagnetic and highly stable ferrocene, manganocene was found to be a paramagnetic, air-sensitive solid with a notable thermochromic behavior.[3] Below 159 °C, it exists as an amber-colored polymeric solid, which transitions to a pink-colored monomeric "sandwich" complex at higher temperatures.[3] This initial discovery laid the groundwork for extensive research into the unique bonding and electronic structure of manganocene, particularly its predominantly ionic character and the delicate balance between high-spin and low-spin electronic states.[4][5][6]

dot

Caption: A timeline highlighting the key milestones in the discovery and development of manganocene chemistry.

Synthesis of Manganocene and its Derivatives

The Original Synthesis of Manganocene

The seminal work by Wilkinson, Cotton, and Birmingham established the foundational method for synthesizing manganocene, which remains a common preparative route.[1]

Reaction:

MnCl₂ + 2 NaC₅H₅ → Mn(C₅H₅)₂ + 2 NaCl[3]

Experimental Protocol (Adapted from Wilkinson, Cotton, and Birmingham, 1956): [1]

-

Reagents and Equipment: Anhydrous manganese(II) chloride, sodium cyclopentadienide (B1229720) (NaCp), anhydrous tetrahydrofuran (B95107) (THF), Schlenk line apparatus, magnetic stirrer, filtration apparatus. All operations must be carried out under an inert atmosphere (e.g., nitrogen or argon) due to the air-sensitivity of the product.

-

Procedure:

-

A solution of sodium cyclopentadienide is prepared by reacting freshly cracked cyclopentadiene (B3395910) with sodium metal in anhydrous THF.

-

Anhydrous manganese(II) chloride is suspended in anhydrous THF in a Schlenk flask equipped with a magnetic stir bar.

-

The solution of sodium cyclopentadienide in THF is added dropwise to the stirred suspension of manganese(II) chloride at room temperature.

-

The reaction mixture is stirred for several hours to ensure complete reaction. The color of the mixture will change, and a precipitate of sodium chloride will form.

-

The reaction mixture is filtered under inert atmosphere to remove the sodium chloride precipitate.

-

The solvent (THF) is removed from the filtrate under vacuum to yield crude manganocene as a solid.

-

The crude product can be purified by sublimation under high vacuum.

-

Synthesis of Substituted Manganocenes

The synthesis of substituted manganocenes, such as decamethylmanganocene (Cp*₂Mn), follows a similar methodology, utilizing the corresponding substituted cyclopentadienyl ligand. For instance, the synthesis of decamethylmanganocene involves the reaction of anhydrous manganese(II) chloride with lithium pentamethylcyclopentadienide.[7]

Experimental Protocol for Decamethylmanganocene (Cp*₂Mn): [7]

-

Reagents and Equipment: Anhydrous manganese(II) chloride, lithium pentamethylcyclopentadienide (LiCp*), anhydrous tetrahydrofuran (THF), Schlenk line apparatus, magnetic stirrer, filtration apparatus. All operations must be carried out under an inert atmosphere.

-

Procedure:

-

Anhydrous manganese(II) chloride is suspended in anhydrous THF in a Schlenk flask.

-

A solution of lithium pentamethylcyclopentadienide in THF is added to the stirred suspension of MnCl₂ at a low temperature (e.g., -78 °C).

-

The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

The solvent is removed under vacuum, and the residue is extracted with a non-polar solvent like hexane (B92381) or pentane.

-

The extract is filtered to remove lithium chloride, and the solvent is removed from the filtrate to yield Cp*₂Mn.

-

The product can be further purified by crystallization or sublimation.

-

Alternative Synthetic Routes

While the salt metathesis reaction is the most common, other methods for synthesizing manganocene and its derivatives have been explored. These include:

-

Nucleophilic Substitution: Reactions of manganocene with nucleophiles can lead to the substitution of one or both cyclopentadienyl ligands, providing access to heteroleptic and other manganese complexes.[8]

-

Redox Reactions: The reduction of decamethylmanganocene with sodium naphthalide yields the corresponding anionic derivative, decamethylmanganocene anion.[7]

Physicochemical Properties and Characterization

Manganocene exhibits a range of fascinating physical and chemical properties that are a direct consequence of its electronic structure.

Structural and Spectroscopic Data

The structural parameters and spectroscopic signatures of manganocene and its decamethyl derivative are summarized in the tables below.

Table 1: Selected Structural Data for Manganocene and Decamethylmanganocene

| Compound | Mn-C Bond Length (Å) | Mn-Ring Centroid Distance (Å) | Reference |

| Manganocene (High-Spin) | ~2.42 | ~2.11 | [9] |

| Decamethylmanganocene (Low-Spin) | ~2.11 | ~1.77 | [9] |

Table 2: Spectroscopic and Magnetic Data

| Compound | Magnetic Moment (μB) | 1H NMR (ppm) | EPR g-value | Reference |

| Manganocene (High-Spin) | ~5.9 | Broad, difficult to observe | ~2.0 | [9] |

| Decamethylmanganocene (Low-Spin) | ~2.1 | Paramagnetically shifted | Anisotropic | [7][9] |

High-Spin vs. Low-Spin Equilibrium

One of the most remarkable features of manganocene and its derivatives is the existence of a high-spin/low-spin equilibrium. The Mn(II) center has a d⁵ electron configuration. In a weak ligand field, the electrons remain unpaired, resulting in a high-spin state (S=5/2). In a strong ligand field, the electrons pair up in the lower energy orbitals, leading to a low-spin state (S=1/2).[5][6]

The spin state of a manganocene derivative is influenced by several factors:

-

Ligand Field Strength: Electron-donating substituents on the cyclopentadienyl rings, such as methyl groups, increase the ligand field strength, favoring the low-spin state.[10] This is why decamethylmanganocene is a low-spin complex.[7]

-

Steric Hindrance: Bulky substituents can enforce a longer metal-ligand distance, weakening the ligand field and favoring the high-spin state.[10]

-

Temperature: In some cases, a temperature-dependent spin crossover can be observed.[10]

-

Crystal Packing and Solvent Effects: The solid-state packing and the coordinating ability of the solvent can also influence the spin state equilibrium.

dot

Caption: A diagram illustrating the key factors that influence the high-spin/low-spin equilibrium in manganocene complexes.

Conclusion

The discovery of manganocene by Wilkinson, Cotton, and Birmingham was a landmark event in organometallic chemistry. Its unique properties, stemming from its d⁵ electronic configuration and the resulting spin-state isomerism, have provided a rich area of study for decades. The synthetic methodologies, from the original salt metathesis reaction to more recent innovations, have enabled the preparation of a wide array of manganocene derivatives, each with its own distinct characteristics. For researchers in materials science, the tunable magnetic and electronic properties of manganocenes offer exciting possibilities. In the realm of drug development, the redox activity and unique coordination chemistry of manganese complexes, including manganocene derivatives, may present novel avenues for therapeutic design. This guide has aimed to provide a comprehensive technical overview to aid and inspire further research and application of this remarkable class of organometallic compounds.

References

- 1. Top 105 Journal of Inorganic and Nuclear Chemistry papers published in 1956 [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Manganocene - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Low spin manganocene and its novel anionic derivative. Synthesis and characterization of decamethylmanganocene complexes (Journal Article) | OSTI.GOV [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, characterisation, and magnetic properties of a permethylindenyl manganocene - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01345C [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

Unraveling the Mn-Cp Bond in Manganocene: A Theoretical Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Manganocene, the organometallic sandwich compound with the formula [Mn(C₅H₅)₂], stands as a fascinating subject of theoretical and experimental inquiry due to its complex electronic structure and magnetic properties. Unlike its more stable and well-behaved counterparts like ferrocene, manganocene exhibits a delicate balance between high-spin and low-spin states, which is intricately linked to the nature of the manganese-cyclopentadienyl (Mn-Cp) bond.[1][2] This technical guide delves into the theoretical calculations that illuminate the nuances of this bond, providing a comprehensive overview for researchers in organometallic chemistry and related fields.

The bonding in manganocene is considered to have a significant ionic character, which contributes to its unique reactivity and structural features.[3][4] Theoretical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic ground state, geometry, and bond energetics of manganocene and its derivatives.[5][6] These computational approaches offer a powerful lens to probe the factors influencing the Mn-Cp interaction, such as ligand modifications and solid-state effects.

Electronic Structure and Spin States

A key characteristic of manganocene is the small energy difference between its high-spin (sextet, S=5/2) and low-spin (doublet, S=1/2) states.[1] The ground state is subtly influenced by the molecular environment and substitution on the cyclopentadienyl (B1206354) rings. For instance, decamethylmanganocene, Cp*₂Mn, exhibits a low-spin ground state, in contrast to the high-spin preference of unsubstituted manganocene in the gas phase.[5]

Computational studies have shown that the choice of DFT functional is critical for accurately predicting the relative energies of these spin states. While standard functionals can provide valuable insights, more advanced methods such as Complete Active Space Self-Consistent Field (CASSCF) with N-electron valence state perturbation theory (NEVPT2) or domain-based local pair natural orbital coupled-cluster theory (DLPNO-CCSD(T)) are often required for quantitative accuracy.

Quantitative Data on the Mn-Cp Bond

Theoretical calculations provide key quantitative metrics that characterize the Mn-Cp bond. These include bond lengths, bond dissociation energies, and vibrational frequencies. The following tables summarize representative theoretical and experimental data for manganocene and its derivatives.

Table 1: Mn-C and Mn-Cp(centroid) Distances in Manganocene and Derivatives

| Compound | Spin State | Method | Average Mn-C Distance (Å) | Mn-Cp(centroid) Distance (Å) | Reference |

| Cp₂Mn⁰ | Doublet (²E₂) | B3PW91/6-311++G(d,p) | 2.105–2.118 | - | [5] |

| Cp₂Mn⁺ | Triplet (³E₂) | B3PW91/6-311++G(d,p) | - | - | [5] |

| [(Cpᵗᵗᵗ)₂Mn]⁻ | - | X-ray Diffraction | - | 1.750(3) | [1] |

| Ind₂Mn | Low-spin (S=1/2) | X-ray Diffraction | 2.1272(13) | 1.7400(6) | |

| Ind₂Mn | High-spin | DFT | - | ~2.05 |

Note: Cp = pentamethylcyclopentadienyl, Cpᵗᵗᵗ = {1,2,4-C₅H₂tBu₃}, Ind* = heptamethylindenyl.*